molecular formula C10H7ClFN B142903 2-Chloro-6-fluoro-3-methylquinoline CAS No. 131610-11-2

2-Chloro-6-fluoro-3-methylquinoline

Cat. No. B142903
M. Wt: 195.62 g/mol
InChI Key: KPVOTWBHWHCHSB-UHFFFAOYSA-N
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Description

2-Chloro-6-fluoro-3-methylquinoline is a compound that belongs to the quinoline family, characterized by a heterocyclic aromatic structure that includes nitrogen. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry. The compound is not directly mentioned in the provided papers, but its structural analogs and derivatives have been synthesized and studied, providing insights into its potential properties and applications.

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step reactions, including cyclization, nitrification, and halogenation. For instance, a novel quinolinone derivative was synthesized using Michael addition, which is a method that could potentially be adapted for the synthesis of 2-Chloro-6-fluoro-3-methylquinoline . Another paper describes a two-step synthesis of a fluoroquinoline derivative, starting with an anisidine and fluoromalonic acid, followed by hydrogenolysis . These methods highlight the versatility of synthetic approaches that could be applied to the synthesis of 2-Chloro-6-fluoro-3-methylquinoline.

Molecular Structure Analysis

X-ray crystallography is a common technique used to determine the crystal structure of quinoline derivatives . The molecular geometry and electronic structure can be studied using computational methods such as density functional theory (DFT), which provides insights into the molecule's stability, reactivity, and interactions . For example, the crystal packing of a chloroquinoline derivative was stabilized by C-H...π and π-π interactions, which could be relevant for the analysis of 2-Chloro-6-fluoro-3-methylquinoline .

Chemical Reactions Analysis

Quinoline derivatives can participate in various chemical reactions, including nucleophilic attacks, as demonstrated in the synthesis of a quinazoline compound . The presence of halogen atoms in the structure, such as chlorine and fluorine, can influence the reactivity and facilitate certain reactions, such as halogen exchange . This is pertinent to understanding the chemical behavior of 2-Chloro-6-fluoro-3-methylquinoline.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives can be predicted using spectroscopic methods like FT-IR, NMR, and mass spectrometry . These techniques provide information on the functional groups present and the compound's purity. Theoretical calculations can also predict thermodynamic properties and electronic absorption spectra, which are important for understanding the compound's stability and potential applications .

Scientific Research Applications

Antimicrobial Activity

  • 2-Chloro-6-methylquinoline derivatives, including those with structural similarity to 2-Chloro-6-fluoro-3-methylquinoline, have been synthesized and evaluated for antimicrobial activity. These compounds showed significant activity against bacterial strains like Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa, as well as against fungal strains (Bawa et al., 2009).

Fluorophore Application in Biochemistry and Medicine

  • Quinoline derivatives, such as those related to 2-Chloro-6-fluoro-3-methylquinoline, are known as efficient fluorophores and are used in biochemistry and medicine for studying various biological systems (Aleksanyan & Hambardzumyan, 2013).

Mutagenicity Inhibition

  • Certain derivatives, including 3-Fluoro and 2-Chloro-quinolines, have been studied for their potential to inhibit mutagenic metabolism, indicating a reduction in genotoxicity (Takahashi et al., 1988).

Synthesis of Halogenated Quinolines

  • Studies have focused on the synthesis and transformation of various halogenated quinolines, which include chloro and fluoro substitutions similar to 2-Chloro-6-fluoro-3-methylquinoline. These compounds have applications in various fields, including pharmaceuticals and materials science (Tochilkin et al., 1983).

Applications in Organic Synthesis

  • The Friedländer reaction of α-haloketones has been used to synthesize 3-haloquinolines, including compounds with structural similarities to 2-Chloro-6-fluoro-3-methylquinoline. This method is used in organic synthesis and parallel synthesis conditions (Ryabukhin et al., 2011).

Antioxidant Properties

  • Novel 2-chloroquinolin-3-yl ester derivatives have been synthesized and evaluated for their antioxidant activities. Some of these derivatives have shown promising results in scavenging free radicals, indicating potential applications in the development of antioxidant agents (Tabassum et al., 2014).

Structural and Spectroscopic Analysis

  • Detailed structural and spectroscopic investigations of compounds like 2-chloro-3-methylquinoline have been conducted to understand their electronic, thermodynamical, and optical characteristics, which are important for various scientific applications (Kose, Atac, & Bardak, 2018).

Safety And Hazards

This compound is classified as Acute Tox. 4 Oral - Eye Dam. 1 . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Personal protective equipment and chemical impermeable gloves should be used when handling this compound .

Future Directions

The quinoline nucleus is present in numerous biological compounds and is utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc . There is a need for the development of new molecules containing this nucleus, and many research reports have been generated in a brief span of time . The focus is particularly on the numerous attempts to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

properties

IUPAC Name

2-chloro-6-fluoro-3-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClFN/c1-6-4-7-5-8(12)2-3-9(7)13-10(6)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPVOTWBHWHCHSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC(=C2)F)N=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60588995
Record name 2-Chloro-6-fluoro-3-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-fluoro-3-methylquinoline

CAS RN

131610-11-2
Record name 2-Chloro-6-fluoro-3-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-6-fluoro-3-methylquinoline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
W Hamaguchi, N Masuda, S Miyamoto, Y Shiina… - Bioorganic & Medicinal …, 2015 - Elsevier
… To a mixture of 2-chloro-6-fluoro-3-methylquinoline (39, 4.23 g, 21.6 mmol), 4-(2-tetrahydropyranyloxy)phenylboronic acid (5.04 g, 22.7 mmol), and Pd(PPh 3 ) 4 (1.44 g, 1.25 mmol) …
Number of citations: 24 www.sciencedirect.com
濵口渉 - 2016 - u-shizuoka-ken.repo.nii.ac.jp
第二節 化合物の合成 9 第三節 PDE10A 阻害活性および代謝安定性の評価結果ならびに考察 13 第四節 行動薬理試験における薬効評価 19 第五節 本章のまとめ 22 第二章 CYP3A4 阻害を減弱…
Number of citations: 4 u-shizuoka-ken.repo.nii.ac.jp

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